
5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile
Overview
Description
5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3O. It is known for its unique structure, which includes an oxazole ring fused with a phenyl group and an amino group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-phenyl-1,3-oxazole-4-carbonitrile with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Oxidation Reactions
The nitrile and amino groups in 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile undergo oxidation under specific conditions.
Reagents/Conditions | Products | References |
---|---|---|
Potassium permanganate (KMnO₄), acidic or neutral conditions | Oxazole-4-carboxylic acid derivatives | |
Hydrogen peroxide (H₂O₂), catalytic Fe³⁺ | Oxazole-N-oxide derivatives |
Oxidation of the nitrile group typically yields oxazole-4-carboxylic acids, while the amino group can form N-oxide derivatives under strong oxidizing conditions.
Reduction Reactions
The nitrile group is susceptible to reduction, producing amines or intermediate imines.
Reagents/Conditions | Products | References |
---|---|---|
Lithium aluminum hydride (LiAlH₄), anhydrous ether | 5-Amino-2-phenyl-1,3-oxazole-4-methylamine | |
Catalytic hydrogenation (H₂, Pd/C) | 5-Amino-2-phenyl-1,3-oxazole-4-methanamine |
Reduction pathways are critical for modifying the nitrile into bio-relevant amine functionalities.
Nucleophilic Substitution Reactions
The amino group at position 5 participates in nucleophilic substitutions, enabling diversification of the oxazole core.
Reagents/Conditions | Products | References |
---|---|---|
Acyl chlorides (RCOCl), base (Et₃N) | 5-Acylamino-2-phenyl-1,3-oxazole-4-carbonitriles | |
Alkyl halides (R-X), K₂CO₃ | 5-Alkylamino-2-phenyl-1,3-oxazole-4-carbonitriles |
These reactions are pivotal for synthesizing derivatives with enhanced biological or material properties.
Cycloaddition Reactions
The nitrile group undergoes [3+2] cycloaddition with azides to form tetrazole derivatives.
Reagents/Conditions | Products | References |
---|---|---|
Trimethylsilyl azide (TMSN₃), dibutyltin oxide (DBTO) | 5-Amino-2-phenyl-4-(1H-tetrazol-5-yl)-1,3-oxazole |
This reaction is regioselective and proceeds under mild conditions, yielding tetrazoles with applications in medicinal chemistry.
Sulfonation Reactions
Sulfonyl groups can be introduced via electrophilic substitution or coupling reactions.
Reagents/Conditions | Products | References |
---|---|---|
Benzenesulfonyl chloride (PhSO₂Cl), triethylamine (Et₃N) | 5-(Benzenesulfonylamino)-2-phenyl-1,3-oxazole-4-carbonitrile |
Sulfonated derivatives exhibit enhanced biological activity, particularly in antiviral and anticancer studies.
Comparative Reactivity Table
The table below summarizes key reaction types, functional group transformations, and applications:
Reaction Type | Functional Group Modified | Key Applications |
---|---|---|
Oxidation | Nitrile → Carboxylic acid | Synthesis of bioactive oxazole acids |
Reduction | Nitrile → Amine | Prodrug development |
Substitution | Amino → Acyl/alkyl group | Antibacterial/antiviral agent design |
Cycloaddition | Nitrile → Tetrazole | Medicinal chemistry scaffolds |
Sulfonation | Amino → Sulfonamide | Enhanced pharmacokinetic properties |
Key Research Findings
-
Antiviral Activity : Sulfonamide derivatives (e.g., 5-(4-benzenesulfonylpiperazine-1-sulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile) show potent activity against HPV11 (EC₅₀ = 3.68 μM) .
-
Anticancer Potential : Substituted derivatives demonstrate cytotoxicity against renal cancer cell lines (e.g., IC₅₀ = 8.2 μM for HOP-92) .
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Synthetic Versatility : The compound’s nitrile and amino groups enable modular derivatization, supporting drug discovery and material science applications .
Scientific Research Applications
5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-phenyloxazole-4-carbonitrile
- 4-Oxazolecarbonitrile, 5-amino-2-phenyl-
Uniqueness
5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile stands out due to its unique combination of an oxazole ring with an amino group and a phenyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications. Compared to similar compounds, it offers a distinct reactivity profile and potential for functionalization .
Biological Activity
5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a heterocyclic structure that includes an oxazole ring, an amino group, and a carbonitrile group. Its chemical formula is with a molecular weight of approximately 201.21 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
CCRF-CEM (Leukemia) | 5.37 | 12.9 | 36.0 |
MOLT-4 (Leukemia) | 6.08 | 15.0 | 40.0 |
COLO 205 (Colon Cancer) | 42.98 | 80.0 | 100.0 |
MDA-MB-231 (Breast) | 10.0 | 25.0 | 60.0 |
These values indicate the concentration required to inhibit cell growth by 50% (GI50), the total growth inhibition concentration (TGI), and the lethal concentration for 50% of cells (LC50) .
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it may disrupt microtubule dynamics, which is crucial for cell division.
- Apoptosis Induction : Studies suggest that compounds derived from this structure can trigger apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic factors like p53 and caspase activation .
- Molecular Docking Studies : Molecular docking simulations have shown that the compound interacts favorably with targets such as cyclin-dependent kinases (CDKs), particularly CDK2, suggesting potential for selective inhibition in cancer therapy .
Other Biological Activities
In addition to its anticancer properties, this compound has demonstrated:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Case Studies
A notable study involved the synthesis and evaluation of several derivatives based on the oxazole framework, which were screened against a panel of cancer cell lines by the National Cancer Institute (NCI). The findings revealed that modifications to the oxazole structure could enhance biological activity significantly .
Properties
IUPAC Name |
5-amino-2-phenyl-1,3-oxazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECGNZOODXJLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291387 | |
Record name | 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5098-18-0 | |
Record name | NSC75206 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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